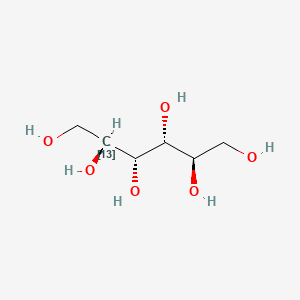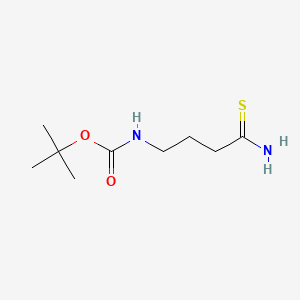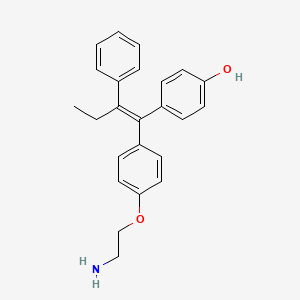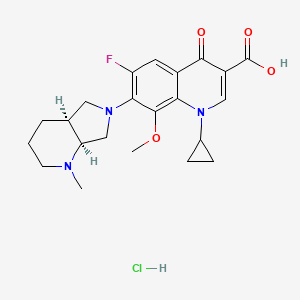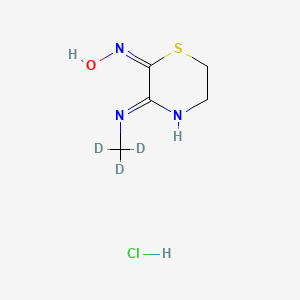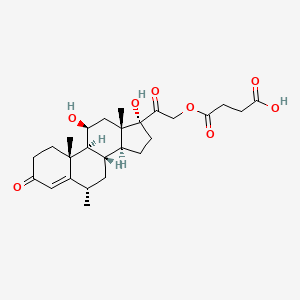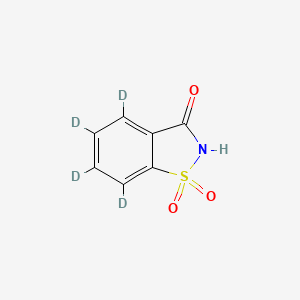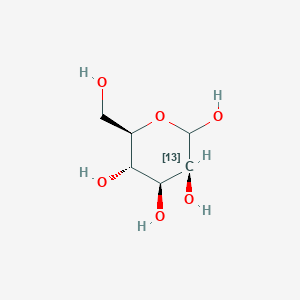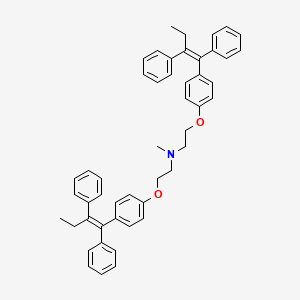
他莫昔芬二聚体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tamoxifen is a selective estrogen receptor modulator used to treat estrogen receptor positive breast cancer, reduce the risk of invasive breast cancer following surgery, or reduce the risk of breast cancer in high-risk women . It is a non-steroidal antiestrogen used to treat estrogen receptor positive breast cancers as well as prevent the incidence of breast cancer in high-risk populations . Tamoxifen is also used alone or as an adjuvant in these treatments .
Synthesis Analysis
The direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents are presented . By employing a highly active palladium nanoparticle-based catalyst, an alkenyllithium reagent was coupled with a high (Z/E) selectivity (10:1) and good yield to give tamoxifen in just 2 steps from commercially available starting materials and with excellent atom economy and reaction mass efficiency .
Molecular Structure Analysis
Tamoxifen is an antagonist of ERα66, and it is commonly used in the treatment of ER-positive breast cancers . It works by blocking the effects of estrogen on breast tissue, thereby inhibiting the growth of hormone receptor-positive breast cancer cells .
Chemical Reactions Analysis
The combined effects of tamoxifen with D-limonene have shown a significant decrease in the cell viability of MCF 7 cells . According to flow cytometer analyses and Annexin V/PI staining, D-limonene has been found to increase tamoxifen-mediated apoptosis as compared to the treatment alone in these cells .
Physical And Chemical Properties Analysis
Tamoxifen is a medication classified as a selective estrogen receptor modulator (SERM). It works by blocking the effects of estrogen on breast tissue, thereby inhibiting the growth of hormone receptor-positive breast cancer cells .
科学研究应用
抑制类胰岛素生长因子 I 基因表达: 他莫昔芬表现出抑制类胰岛素生长因子 I (IGF-I) 基因表达的能力,这很重要,因为 IGF-I 是乳腺癌细胞的强效促有丝分裂原。这种活性可能有助于他莫昔芬的抗肿瘤特性,特别是在抑制乳腺癌转移方面 (胡ynh 等人,1993).
高剂量接触导致发育畸形: 在对小鼠的研究中,高剂量孕鼠接触他莫昔芬被证明会导致结构性出生缺陷,如腭裂和肢体畸形。这突出了在临床和基础研究应用中了解他莫昔芬的脱靶效应的重要性 (孙等人,2021).
他莫昔芬敏感性和肿瘤进展的调节: 研究发现,hsa_circ_0025202,一种环状 RNA,在他莫昔芬耐药乳腺癌中显着下调。这种 RNA 在抑制细胞增殖、迁移、增加细胞凋亡和对他莫昔芬的敏感性中起作用,表明其作为他莫昔芬耐药乳腺癌新标志物的潜力 (桑等人,2019).
他莫昔芬诱导细胞凋亡的机制: 他莫昔芬因其诱导乳腺癌细胞凋亡的能力而得到认可。这涉及信号蛋白和途径的调节,包括半胱天冬酶、丝裂原激活蛋白激酶、氧化应激和细胞膜流动性的变化 (曼德莱卡和孔,2001).
小鼠胃中快速、可逆的萎缩: 一项研究表明,他莫昔芬会导致小鼠胃壁细胞快速凋亡和化生,表明严重的胃毒性是副作用 (Huh 等人,2012).
他莫昔芬和血小板激活: 他莫昔芬增加人血小板中的胞内游离钙,表明非基因组作用机制。这项研究将他莫昔芬的使用与血栓事件发生率增加联系起来,强调了了解其对血小板功能影响的重要性 (沙阿等人,2012).
他莫昔芬诱导的子宫内膜癌变: 他莫昔芬在子宫中的部分雌激素活性与子宫内膜癌发生率增加有关。这项研究证明了 PAX2 基因在此过程中的作用,为他莫昔芬对子宫的影响提供了分子解释 (吴等人,2005).
CYP2D6 和乳腺癌中的他莫昔芬: 本研究讨论了 CYP2D6 基因型如何影响他莫昔芬在乳腺癌治疗中的有效性,表明这是一个潜在的药物遗传学工具,可用于优化乳腺癌治疗 (霍斯金斯等人,2009).
他莫昔芬衍生物的治疗潜力: 综述讨论了合成他莫昔芬衍生物以更好地了解该药物的机制并为各种治疗靶点创造具有减少副作用的新药剂 (Shagufta & Ahmad,2018).
他莫昔芬在细胞系中的细胞毒性: 探讨了他莫昔芬对各种肿瘤和非肿瘤细胞系的影响,表明其细胞毒性本质和潜在致癌性 (Petinari 等人,2004).
未来方向
The main direction to overcome tamoxifen resistance in the future is not limited to inhibiting the expression of pathways related to tamoxifen resistance but may focus more on cyclins related to tamoxifen resistance . Combining D-limonene and tamoxifen might increase the anticancer efficacy by inducing apoptosis in MCF 7 breast cancer cells . This combinatorial treatment strategy demands more research which might fulfill the need for improved treatment efficacy in controlling breast cancer .
属性
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H49NO2/c1-4-46(38-18-10-6-11-19-38)48(40-22-14-8-15-23-40)42-26-30-44(31-27-42)51-36-34-50(3)35-37-52-45-32-28-43(29-33-45)49(41-24-16-9-17-25-41)47(5-2)39-20-12-7-13-21-39/h6-33H,4-5,34-37H2,1-3H3/b48-46-,49-47- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXALMVDVOUJMY-PRFQTJOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCOC3=CC=C(C=C3)C(=C(CC)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(CCOC2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/CC)/C4=CC=CC=C4)C)\C5=CC=CC=C5)/C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H49NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858417 |
Source


|
| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tamoxifen Dimer | |
CAS RN |
1346606-51-6 |
Source


|
| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

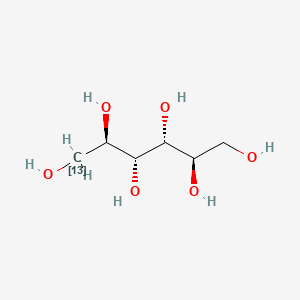
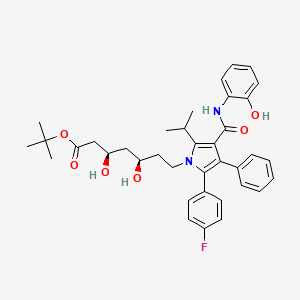
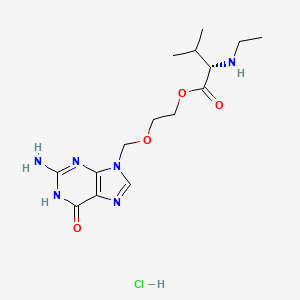
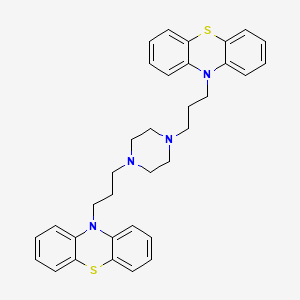
![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)
